molecular formula C18H21ClN2O3 B11414569 Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B11414569
M. Wt: 348.8 g/mol
InChI Key: UEIOVKGJYOCGOH-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with ethyl, carbamoyl, and methyl groups, along with a chlorinated phenyl group. Its unique structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the carbamoyl group: This step involves the reaction of the pyrrole derivative with an isocyanate or carbamoyl chloride.

    Chlorination and methylation: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride, followed by methylation using methyl iodide or dimethyl sulfate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamoyl group suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate can be compared with similar compounds such as:

    Ethyl 4-[(3-chloro-4-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-dimethyl-1H-pyrrole-2-carboxylate: This compound differs by having one less methyl group on the pyrrole ring.

    Ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxamide: This compound has an amide group instead of an ester group.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21ClN2O3

Molecular Weight

348.8 g/mol

IUPAC Name

ethyl 4-[(3-chloro-2-methylphenyl)carbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate

InChI

InChI=1S/C18H21ClN2O3/c1-6-24-18(23)16-11(3)15(12(4)21(16)5)17(22)20-14-9-7-8-13(19)10(14)2/h7-9H,6H2,1-5H3,(H,20,22)

InChI Key

UEIOVKGJYOCGOH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=C(C(=CC=C2)Cl)C)C

Origin of Product

United States

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